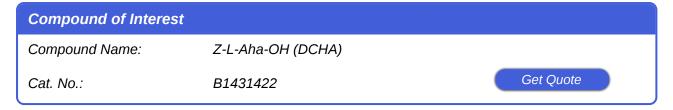


Z-L-Aha-OH (DCHA): Application Notes and Protocols for Proteomics Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Z-L-Aha-OH (DCHA)**, a protected form of L-Azidohomoalanine (AHA), in proteomics research. AHA is a bio-orthogonal analog of the amino acid methionine, which allows for the metabolic labeling of newly synthesized proteins (NSPs). The incorporated azide group serves as a chemical handle for the attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the specific enrichment, identification, and quantification of proteins synthesized within a defined period, offering a powerful tool to study dynamic changes in the proteome.

Core Applications in Proteomics

The primary application of **Z-L-Aha-OH (DCHA)** in proteomics is the Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) of newly synthesized proteins.[1][2] This technique allows for:

- Pulse-labeling of the translatome: Investigating the cellular response to various stimuli by capturing only the proteins synthesized after the stimulus is applied.[2]
- Enrichment of low-abundance proteins: Newly synthesized proteins, which are often regulatory and of low abundance, can be selectively enriched and identified.[3][4]



- Quantitative proteomics: In conjunction with stable isotope labeling methods like HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification), BONCAT allows for the relative and absolute quantification of newly synthesized proteins.[4][5]
- Spatial and temporal proteomics: Light-activated versions of AHA enable the labeling of proteins in specific subcellular locations or at precise times.
- Secretome analysis: Identification and quantification of secreted proteins, which are crucial for cell-cell communication, without the interference of high-abundance serum proteins.[3]
- Studies of protein turnover and degradation: Pulse-chase experiments using AHA can be designed to measure the degradation rates of proteins.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomics studies utilizing L-Azidohomoalanine.



Experiment Type	Cell/System Type	Number of Proteins Identified/Quant ified	Key Finding	Reference
HILAQ Quantification	HEK293T cell line	1962 newly synthesized proteins (NSPs) quantified	HILAQ strategy demonstrates high sensitivity in quantifying the newly synthesized proteome.	[5]
HILAQ in Disease Model	HT22 oxytosis model	226 proteins with a >2-fold change in abundance	Identified significant changes in the proteome in a model of oxidative stress- induced cell death.	[5]
Proteome Perturbation	Developing murine embryo	246 unique proteins identified in specific gel bands	89% of proteins were common between AHA- treated and control samples, with only 10% showing significant expression changes, indicating minimal perturbation by AHA incorporation.	



Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidohomoalanine (AHA)

This protocol describes the labeling of newly synthesized proteins in mammalian cells using AHA.

Materials:

- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Phosphate-buffered saline (PBS)
- Methionine-free cell culture medium
- L-Azidohomoalanine (AHA) stock solution (e.g., 50 mM in sterile water)
- Fetal Bovine Serum (FBS), dialyzed
- · 6-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in a 6-well plate to reach 50-60% confluency on the day of the experiment.[6]
- Methionine Depletion: On the day of the experiment, aspirate the complete medium, wash
 the cells once with warm PBS, and then add methionine-free medium supplemented with
 dialyzed FBS. Incubate for 30-60 minutes to deplete intracellular methionine stores.[6]
- AHA Labeling: Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 μM. For a negative control, add a corresponding amount of Lmethionine instead of AHA.



- Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) in a 37°C CO2 incubator. The optimal incubation time depends on the experimental goals and the protein synthesis rate of the cell line.
- Cell Harvest: After incubation, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
- Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of AHA-labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the azide-modified, newly synthesized proteins.

Materials:

- AHA-labeled protein lysate (from Protocol 1)
- Alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin)
- Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO
- Copper(II) sulfate (CuSO4), 50 mM in water
- Streptavidin-agarose beads

Procedure:

Prepare Click Chemistry Reaction Mix: For a 100 μL reaction, combine the following in order:

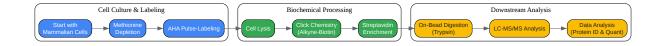


- Protein lysate (containing 50-100 μg of protein)
- Alkyne-biotin (final concentration 100 μM)
- TCEP (final concentration 1 mM)
- TBTA (final concentration 100 μM)
- Initiate the Reaction: Add CuSO4 to a final concentration of 1 mM.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.[7]
- Protein Precipitation (Optional): Precipitate the biotin-labeled proteins using a methanol/chloroform procedure to remove excess reagents.
- Enrichment of Biotinylated Proteins:
 - Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
 - Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.
 - Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
- Elution and Sample Preparation for Mass Spectrometry:
 - Elute the captured proteins from the beads using a buffer containing biotin or by on-bead digestion with trypsin.
 - Prepare the eluted proteins for mass spectrometry analysis according to standard protocols (e.g., reduction, alkylation, and tryptic digestion).

Visualizations

Experimental Workflow: BONCAT for Proteomics



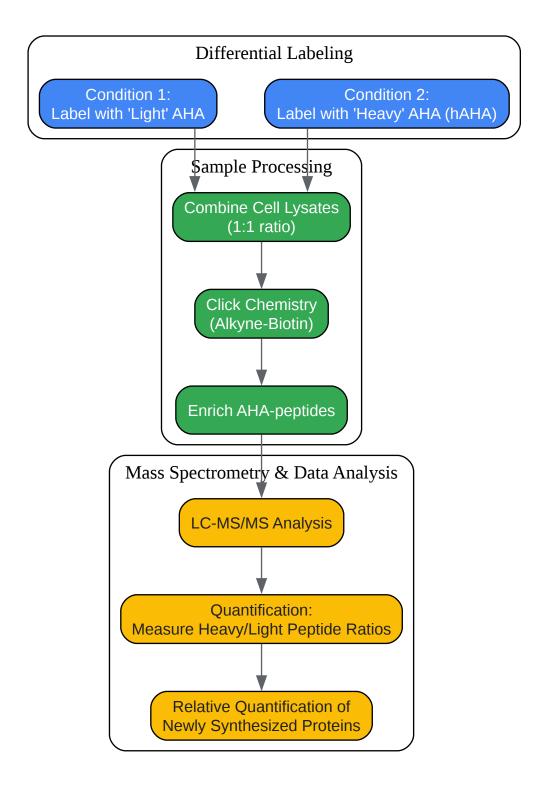


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Caption: Workflow for BONCAT proteomics.

Logical Relationship: HILAQ Quantitative Proteomics



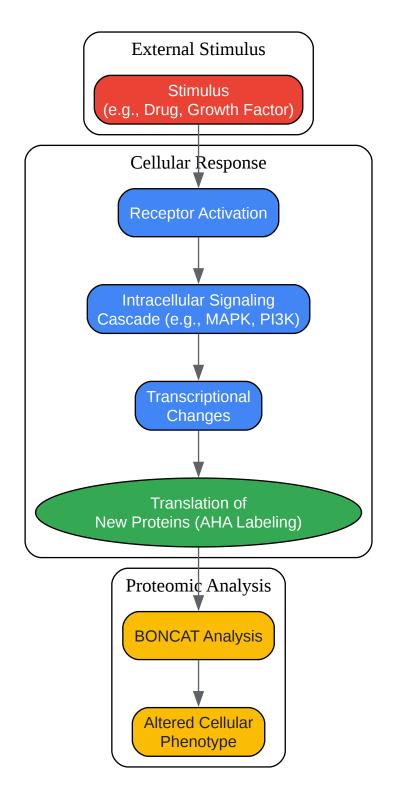


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Caption: HILAQ quantitative proteomics workflow.



Signaling Pathway: General Cellular Response to Stimulus



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Caption: General signaling leading to new protein synthesis.

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